Home > Products > Screening Compounds P99897 > 5-HT4 antagonist 1
5-HT4 antagonist 1 -

5-HT4 antagonist 1

Catalog Number: EVT-8201337
CAS Number:
Molecular Formula: C23H36N4O5S
Molecular Weight: 480.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-HT4 antagonist 1 is a compound that interacts with the serotonin 5-HT4 receptors, which are G protein-coupled receptors involved in various physiological processes, including gastrointestinal motility and cognitive functions. The modulation of these receptors has therapeutic potential in treating conditions such as irritable bowel syndrome, atrial fibrillation, and other disorders related to serotonin dysregulation. This compound belongs to a class of drugs that can inhibit the action of serotonin at these receptors, thereby influencing downstream signaling pathways.

Source and Classification

5-HT4 antagonist 1 is classified as a selective antagonist of the serotonin 5-HT4 receptor. It has been synthesized and characterized in various studies focusing on its pharmacological properties and potential therapeutic applications. The compound is part of a broader category of serotonin receptor antagonists that are being explored for their utility in treating gastrointestinal and neurological disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-HT4 antagonist 1 typically involves multi-step organic reactions that may include:

  • Formation of key intermediates: Initial steps often involve the creation of benzimidazole or piperazine derivatives, which serve as scaffolds for further modifications.
  • Functional group modifications: Various functional groups are introduced or modified to enhance receptor selectivity and potency. This may involve the use of protecting groups during synthesis to prevent unwanted reactions.
  • Purification techniques: After synthesis, compounds are usually purified using methods such as column chromatography or recrystallization to achieve the desired purity for biological testing.

Specific synthetic routes can vary among different studies, but they generally emphasize the importance of structural modifications that enhance binding affinity to the 5-HT4 receptor while minimizing off-target effects .

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-HT4 antagonist 1 typically features a core structure that allows for interaction with the serotonin receptor. Key structural components may include:

The exact molecular formula and weight can vary based on the specific derivative being studied, but common characteristics include a balanced ratio of hydrophilic and hydrophobic regions to optimize pharmacokinetics .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing 5-HT4 antagonist 1 can include:

  • Nucleophilic substitutions: Often used to introduce amine or other functional groups onto aromatic systems.
  • Coupling reactions: Such as Suzuki or Sonogashira coupling, which are employed to link different aromatic systems or introduce complex side chains.
  • Reduction reactions: These may be used to convert nitro groups to amines or reduce carbonyls to alcohols, further modifying the compound's properties.

These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity .

Mechanism of Action

Process and Data

The mechanism of action for 5-HT4 antagonist 1 involves blocking the serotonin binding at the 5-HT4 receptor sites. This inhibition leads to:

  • Reduced cAMP production: As serotonin typically activates adenylate cyclase via G protein coupling, antagonism results in decreased cyclic adenosine monophosphate levels.
  • Altered gastrointestinal motility: By inhibiting receptor activation, peristaltic contractions can be reduced, which is beneficial in conditions like diarrhea-prone irritable bowel syndrome .

Pharmacological studies have demonstrated that this compound can effectively modulate these pathways, providing insights into its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-HT4 antagonist 1 may include:

  • State: Typically solid at room temperature.
  • Solubility: Varies based on functional groups; many derivatives exhibit good solubility in organic solvents but limited aqueous solubility.

Chemical properties often assessed include:

  • Stability: The compound's stability under various pH conditions is crucial for determining its suitability for pharmaceutical formulations.
  • Reactivity: Understanding how it interacts with other compounds or biological systems is essential for predicting its behavior in vivo.

Quantitative analyses such as melting point determination, spectral data (NMR, IR), and mass spectrometry are commonly employed to characterize these properties .

Applications

Scientific Uses

5-HT4 antagonist 1 has several potential applications in scientific research and medicine:

  • Gastrointestinal Disorders: Due to its ability to modulate motility, it is being investigated for treatment options in conditions like irritable bowel syndrome.
  • Neurological Research: Its effects on cognition and memory through serotonergic pathways make it a candidate for studying neurodegenerative diseases.
  • Cardiovascular Applications: The role of serotonin in cardiac function suggests that antagonists could be useful in managing atrial fibrillation or other heart rhythm disorders .
Introduction to 5-HT4 Receptor Antagonism in Contemporary Neuroscience

Historical Evolution of 5-Hydroxytryptamine 4 Receptor Pharmacology

The identification and characterization of the 5-hydroxytryptamine 4 receptor constitute a landmark achievement in neuropharmacology, originating from investigations into serotonin-sensitive adenylate cyclase activity. Initial research in the late 1980s revealed a novel serotonin receptor in mouse colliculi neurons that elevated cyclic adenosine monophosphate production yet exhibited distinct ligand-binding profiles compared to known 5-hydroxytryptamine 1 or 5-hydroxytryptamine 2 receptors. This pivotal work led Dumuis and colleagues to propose the "5-hydroxytryptamine 4" designation in 1988, marking the first new serotonin receptor classification in over a decade [1]. The subsequent decade witnessed intense pharmacological characterization, revealing the receptor's broad distribution within the central nervous system (notably hippocampus, basal ganglia, and cortex) and peripheral tissues (particularly gastrointestinal tract and heart) [5] [6].

Early functional studies were significantly advanced through the development of selective antagonists, which served as essential tools for receptor validation and mechanistic studies. SDZ 205-557 (2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester) emerged as one of the first competitive antagonists capable of distinguishing 5-hydroxytryptamine 4-mediated responses from other serotonin receptor activities in functional gastrointestinal preparations [3] [10]. This breakthrough was followed by GR 113808 (1-[2-[(methylsulphonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate), which demonstrated superior selectivity and affinity, becoming the gold standard radioligand for receptor localization studies in human and animal brains [5] [8]. The evolution of antagonist compounds progressed through multiple chemical classes:

Table 1: Historical Development of Selective 5-Hydroxytryptamine 4 Receptor Antagonists

CompoundChemical ClassKey PropertiesPrimary Experimental Applications
SDZ 205-557Benzoate derivativeModerate selectivity; competitive inhibitionGastrointestinal functional studies
GR 113808Carbazate derivativeHigh affinity; radioligand utilityBrain receptor mapping and autoradiography
RS 39604Indole derivativeOral bioavailability; CNS penetrationBehavioral studies in anxiety models
Piboserod (SB 207266)Benzamide derivativeExceptional selectivity; no cardiovascular liabilityClinical trials for cardiac arrhythmias

The molecular biology era further transformed understanding through cloning of multiple receptor splice variants (5-hydroxytryptamine 4(a) through 5-hydroxytryptamine 4(n)) exhibiting differential tissue distribution and constitutive activity profiles. Antagonists proved invaluable in characterizing these isoforms, particularly inverse agonists that suppress basal receptor signaling—a property especially prominent in certain neural splice variants [5] [6]. This historical trajectory—from functional gastrointestinal studies to neural splice variant characterization—demonstrates how antagonist development has continuously enabled deeper exploration of 5-hydroxytryptamine 4 receptor biology, establishing these compounds as fundamental to the receptor's pharmacological legacy [1] [5] [8].

Role of 5-Hydroxytryptamine 4 Antagonists in Modulating Serotonergic Neurotransmission

5-Hydroxytryptamine 4 receptor antagonists exert nuanced modulatory effects on serotonergic neurotransmission through both presynaptic and postsynaptic mechanisms. Unlike broad-spectrum serotonin inhibitors, these compounds provide targeted disruption of specific signaling pathways, revealing the receptor's integral position within neural networks governing cognition, affect, and neuroplasticity. Presynaptically, antagonists block terminal 5-hydroxytryptamine 4 autoreceptors that normally enhance serotonin release through positive feedback mechanisms. This action dampens serotonin output in projection areas, particularly within the prefrontal cortex, hippocampus, and amygdala. For instance, GR 125487 administration significantly reduces potassium-evoked serotonin release in hippocampal slices, demonstrating functional autoreceptor blockade [2] [6].

Postsynaptically, antagonists counteract 5-hydroxytryptamine 4 receptor facilitation of neurotransmitter release from non-serotonergic neurons. Receptor blockade inhibits acetylcholine release in the cortex and hippocampus—a mechanism demonstrated by microdialysis studies showing attenuated acetylcholine efflux following administration of antagonists such as SB 204070. This cholinergic modulation underlies the observed procognitive effects in animal models of amnesia, where antagonists counteract scopolamine-induced deficits through hippocampal cholinergic pathways [2] [8]. Additionally, antagonists modulate glutamatergic transmission by influencing synaptic plasticity mechanisms. Electrophysiological investigations reveal that antagonists suppress 5-hydroxytryptamine 4-mediated enhancement of long-term potentiation at hippocampal CA1 synapses, a cellular correlate of learning and memory [2].

Table 2: Neurotransmitter Systems Modulated by 5-Hydroxytryptamine 4 Receptor Antagonists

Neurotransmitter SystemEffect of AntagonismFunctional ConsequenceExperimental Evidence
SerotoninReduced release in cortical/limbic areasAttenuation of anxiety-like behaviorsMicrodialysis in prefrontal cortex [6]
AcetylcholineIncreased hippocampal/cortical toneReversal of scopolamine-induced amnesiaPassive avoidance tests [2] [8]
GlutamateModulation of LTP/LTD balanceNormalization of stress-induced plasticity changesField potential recordings [2]
GABAEnhanced inhibition in prefrontal cortexReduced neuronal excitabilityPatch-clamp studies [10]

Beyond acute neurotransmitter modulation, chronic antagonist administration induces adaptive neural changes through receptor upregulation and altered signaling dynamics. Repeated treatment increases 5-hydroxytryptamine 4 receptor density and cyclic adenosine monophosphate response element binding protein phosphorylation in limbic regions, suggesting neurotrophic effects potentially relevant to mood disorders. Positron emission tomography studies demonstrate elevated receptor availability in cortical regions following prolonged antagonist exposure, reflecting both increased expression and reduced constitutive activity [5] [6]. These findings collectively establish 5-hydroxytryptamine 4 receptor antagonists as sophisticated modulators of serotonergic and interconnected neurotransmitter systems, with implications for normalizing pathological neural circuit activity underlying cognitive and affective disorders [2] [6] [10].

Comparative Analysis of 5-Hydroxytryptamine 4 Antagonists versus Agonists in Therapeutic Contexts

The therapeutic applications of 5-hydroxytryptamine 4 receptor ligands demonstrate striking functional divergence between agonist and antagonist compounds, reflecting their opposing influences on receptor signaling pathways. Agonists, by enhancing cyclic adenosine monophosphate production, primarily facilitate neural excitation and neurotransmitter release, whereas antagonists suppress basal and stimulated receptor activity, yielding distinct neurophysiological outcomes. This fundamental difference manifests in their contrasting therapeutic domains: agonists predominantly target peripheral disorders (particularly gastrointestinal hypomotility conditions), while antagonists demonstrate greater promise for central nervous system disorders involving cognitive and affective dysregulation [4] [7].

In gastrointestinal therapeutics, agonists such as cisapride, mosapride, and tegaserod accelerate gastric emptying and colonic transit by stimulating enteric neurons and promoting acetylcholine release. Conversely, antagonists exert negligible motility effects under normal conditions but effectively counteract hypermotility states and exhibit anti-inflammatory properties in intestinal mucosa. Luminally acting antagonists like 5-hydroxytryptamine 4-LA1 demonstrate protective effects in colitis models through enhanced epithelial barrier function and reduced inflammatory cytokine production, independent of neuronal mechanisms [9]. This mucosal protection involves accelerated wound healing through increased epithelial cell migration—an effect blocked by co-administration of competitive antagonists [9].

Within the central nervous system, agonists and antagonists exhibit opposing influences on cognitive processing. Agonists such as prucalopride and RS 67333 enhance hippocampal-dependent memory consolidation and synaptic plasticity in rodents, attributed to increased acetylcholine and glutamate release. Conversely, antagonists including GR 113808 and SB 204070 counteract stress-induced memory impairments and exhibit anxiolytic-like properties in behavioral paradigms. These differential effects likely reflect regional neural network dynamics, where excessive 5-hydroxytryptamine 4 signaling may impair prefrontal cortical function while enhancing hippocampal processing. Functional magnetic resonance imaging reveals that agonists increase prefrontal-hippocampal connectivity, while antagonists strengthen prefrontal-amygdala circuitry—neuroanatomical distinctions potentially relevant to their differential effects on emotional processing [2] [6] [8].

Table 3: Differential Therapeutic Applications of 5-Hydroxytryptamine 4 Receptor Agonists and Antagonists

Therapeutic DomainAgonist EffectsAntagonist EffectsMolecular Basis
Gastrointestinal MotilityEnhanced peristalsis; accelerated transitMinimal basal effect; reduces hypermotilityNeuronal excitation vs. mucosal protection [9]
Inflammatory Bowel DiseaseLimited efficacyReduced colitis severity; epithelial repairImmune cell modulation; wound healing [9]
Cognitive FunctionEnhanced memory consolidationCounteraction of stress-induced deficitsCholinergic/glutamatergic balance [2] [8]
Affective DisordersRapid-onset antidepressant potentialAnxiolytic profilesPrefrontal-amygdala circuit modulation [6]
Neurodegenerative PathologiesReduced amyloid processingNot establishedGamma-secretase modulation [7]

Molecular studies reveal that agonists and antagonists stabilize distinct receptor conformations, leading to differential engagement of signaling effectors beyond cyclic adenosine monophosphate. Agonists preferentially activate Gαs-coupled pathways but also engage β-arrestin-dependent signaling, while inverse agonist antagonists suppress constitutive G protein activation and promote receptor internalization. These differences may explain their contrasting effects on amyloid precursor protein processing—where agonists reduce amyloidogenic fragments through gamma-secretase modulation, while antagonists show minimal effects [5] [7]. The therapeutic dichotomy between agonist and antagonist compounds underscores the functional complexity of 5-hydroxytryptamine 4 receptor signaling and highlights the need for context-dependent ligand selection based on pathological mechanisms [4] [5] [7].

Properties

Product Name

5-HT4 antagonist 1

IUPAC Name

N-[[1-[3-(4-methylpiperazin-1-yl)sulfonylpropyl]piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Molecular Formula

C23H36N4O5S

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C23H36N4O5S/c1-25-11-13-27(14-12-25)33(29,30)17-3-8-26-9-6-19(7-10-26)18-24-23(28)20-4-2-5-21-22(20)32-16-15-31-21/h2,4-5,19H,3,6-18H2,1H3,(H,24,28)

InChI Key

AUXZCLHKLUWDDZ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)CCCN2CCC(CC2)CNC(=O)C3=C4C(=CC=C3)OCCO4

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CCCN2CCC(CC2)CNC(=O)C3=C4C(=CC=C3)OCCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.